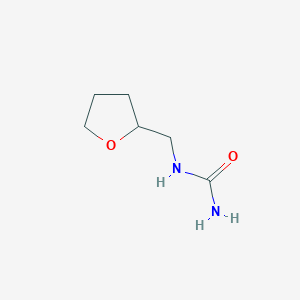
3-Amino-4-(diethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(diethylamino)benzenesulfonamide, commonly referred to as DETA-Sulfam, is a synthetic organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is an amide of 3-amino-4-(diethylamino)benzenesulfonic acid, also known as sulfanilic acid. DETA-Sulfam is a white crystalline solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and as a chelating agent in the industrial production of dyes, pharmaceuticals, and other compounds.
Scientific Research Applications
Enzyme Inhibition and Molecular Docking : Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde were synthesized, including a derivative of 3-Amino-4-(diethylamino)benzenesulfonamide. These compounds showed inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies providing insights into their binding interactions (Alyar et al., 2019).
Potential in Photodynamic Therapy : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups (including derivatives of this compound) highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antioxidant and Anti-inflammatory Properties : Selenium-Sulfa compounds, including 4-amino-3-(arylselenyl)benzenesulfonamides, demonstrated antioxidant, anti-edematogenic, and antinociceptive properties. These compounds were synthesized and evaluated for their potential therapeutic applications, including in the treatment of painful conditions (Sacramento et al., 2021).
Anticancer Activity : Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, were synthesized and showed potent in vitro anticancer activity against breast cancer cell lines. Certain compounds exhibited higher potency than reference drugs, indicating their potential as anticancer agents (Ghorab & Al-Said, 2012).
Carbonic Anhydrase Inhibition : Research into novel benzenesulfonamide derivatives, including those containing this compound, highlighted their potential as carbonic anhydrase inhibitors. These compounds showed affinity for isozymes involved in aqueous humor secretion within the eye, suggesting their application in treating glaucoma (Mincione et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-4-(diethylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXYIQBYRMGDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395358 |
Source


|
| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41893-78-1 |
Source


|
| Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)








![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

